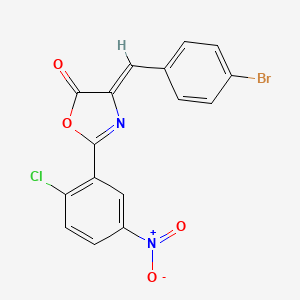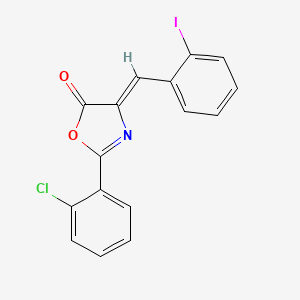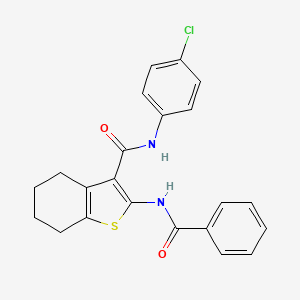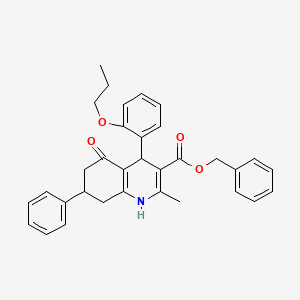![molecular formula C26H17N5O6 B15042597 {4-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-3-nitrophenyl}(4-nitrophenyl)methanone](/img/structure/B15042597.png)
{4-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-3-nitrophenyl}(4-nitrophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{5-METHYL-2-[2-NITRO-4-(4-NITROBENZOYL)PHENOXY]PHENYL}-2H-1,2,3-BENZOTRIAZOLE is a complex organic compound that belongs to the class of benzotriazoles Benzotriazoles are known for their diverse applications, particularly as corrosion inhibitors, UV stabilizers, and intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-METHYL-2-[2-NITRO-4-(4-NITROBENZOYL)PHENOXY]PHENYL}-2H-1,2,3-BENZOTRIAZOLE typically involves multiple steps, including nitration, diazotization, and coupling reactions. The process begins with the nitration of suitable aromatic precursors to introduce nitro groups. This is followed by diazotization to form diazonium salts, which are then coupled with other aromatic compounds to form the final benzotriazole structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{5-METHYL-2-[2-NITRO-4-(4-NITROBENZOYL)PHENOXY]PHENYL}-2H-1,2,3-BENZOTRIAZOLE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-{5-METHYL-2-[2-NITRO-4-(4-NITROBENZOYL)PHENOXY]PHENYL}-2H-1,2,3-BENZOTRIAZOLE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s potential biological activity is of interest for developing new pharmaceuticals or studying biochemical pathways.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It is used as a UV stabilizer in polymers and as a corrosion inhibitor in metal coatings.
Mechanism of Action
The mechanism of action of 2-{5-METHYL-2-[2-NITRO-4-(4-NITROBENZOYL)PHENOXY]PHENYL}-2H-1,2,3-BENZOTRIAZOLE involves its interaction with molecular targets such as enzymes or receptors. The nitro groups and benzotriazole core can participate in various chemical interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions. These interactions can modulate the activity of biological molecules and pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(2’-Hydroxy-5’-methyl-phenyl)benzotriazole: Known for its UV-absorbing properties.
5-Nitro-o-cresol: Another nitro-substituted aromatic compound with different applications.
2-Methyl-5-nitrophenol: Similar in structure but with different functional groups and properties.
Uniqueness
2-{5-METHYL-2-[2-NITRO-4-(4-NITROBENZOYL)PHENOXY]PHENYL}-2H-1,2,3-BENZOTRIAZOLE is unique due to its specific combination of nitro groups and benzotriazole core, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields, including materials science and pharmaceuticals.
Properties
Molecular Formula |
C26H17N5O6 |
|---|---|
Molecular Weight |
495.4 g/mol |
IUPAC Name |
[4-[2-(benzotriazol-2-yl)-4-methylphenoxy]-3-nitrophenyl]-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C26H17N5O6/c1-16-6-12-24(22(14-16)29-27-20-4-2-3-5-21(20)28-29)37-25-13-9-18(15-23(25)31(35)36)26(32)17-7-10-19(11-8-17)30(33)34/h2-15H,1H3 |
InChI Key |
YBCMCZCBTQSOFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])N4N=C5C=CC=CC5=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butyl 3-({[(3-methylbenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B15042518.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide](/img/structure/B15042538.png)
![(3Z)-5-bromo-3-{3-[4-(diethylamino)phenyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B15042540.png)

![N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-(5-hydroxy-1H-pyrazol-3-YL)acetohydrazide](/img/structure/B15042544.png)
![(3E)-1-(4-bromophenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B15042548.png)





![4-bromo-N-[(5Z)-5-(2-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B15042573.png)
![(5Z)-5-[(4-methoxyphenyl)methylidene]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B15042598.png)
![N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-3-hydroxynaphthalene-2-carbohydrazide](/img/structure/B15042604.png)
